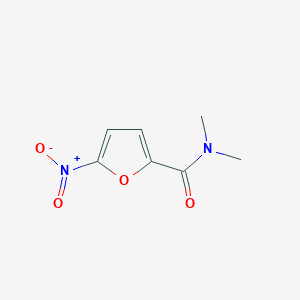
2-Butylfumaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylfumaric acid is an organic compound that belongs to the class of dicarboxylic acids It is a derivative of fumaric acid, where one of the hydrogen atoms in the butyl group is replaced by a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylfumaric acid can be achieved through several methods. One common approach involves the alkylation of fumaric acid with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the catalytic isomerization of maleic acid derivatives followed by selective alkylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide or molybdenum trioxide are often used to facilitate the isomerization step.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylfumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylmaleic acid or butylsuccinic acid.
Reduction: Reduction reactions can convert it into butylsuccinic acid.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Esterification can be carried out using alcohols in the presence of sulfuric acid, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide.
Major Products
Oxidation: Butylmaleic acid, butylsuccinic acid.
Reduction: Butylsuccinic acid.
Substitution: Butyl fumarate esters, butyl fumarate amides.
Applications De Recherche Scientifique
2-Butylfumaric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butylfumaric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes involved in metabolic pathways. The carboxylic acid groups allow it to form strong hydrogen bonds with target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fumaric acid: The parent compound, which lacks the butyl group.
Maleic acid: The cis-isomer of fumaric acid.
Succinic acid: A saturated dicarboxylic acid.
Uniqueness
2-Butylfumaric acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and alters its reactivity compared to fumaric acid and its derivatives.
Propriétés
Numéro CAS |
5469-36-3 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(E)-2-butylbut-2-enedioic acid |
InChI |
InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/b6-5+ |
Clé InChI |
JWPVCFSBPUPIQA-AATRIKPKSA-N |
SMILES isomérique |
CCCC/C(=C\C(=O)O)/C(=O)O |
SMILES canonique |
CCCCC(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


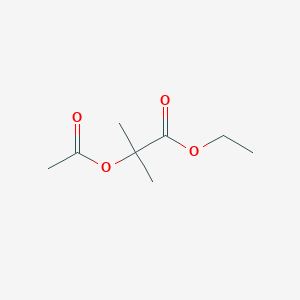

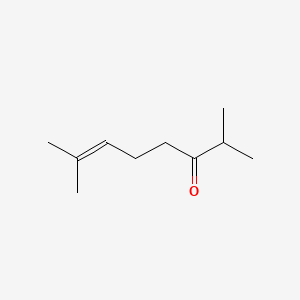
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
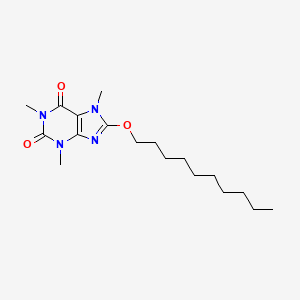

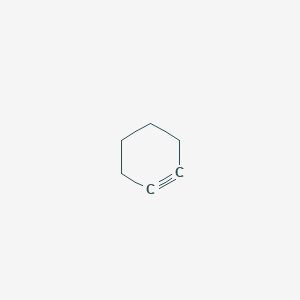


![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)

![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
